PFK-158 is a selective small molecule inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, commonly referred to as PFKFB3. This compound has garnered attention for its ability to inhibit glycolysis in cancer cells, thereby impacting energy metabolism and promoting cell death in various cancer types. PFK-158 has been identified as a first-in-human inhibitor of PFKFB3 and is currently undergoing clinical trials to assess its efficacy and safety in advanced cancer patients .
PFK-158 primarily functions by inhibiting the activity of PFKFB3, which leads to a cascade of metabolic effects:
PFK-158 exhibits significant biological activity, particularly in the context of cancer treatment:
The synthesis of PFK-158 involves several chemical steps that have been optimized for efficiency and yield. Although specific synthetic routes are proprietary, the general approach includes:
PFK-158 is primarily being explored for its applications in oncology:
Interaction studies have shown that PFK-158 can significantly alter cellular responses when combined with other agents:
Several compounds share similarities with PFK-158 in terms of their mechanism of action or target enzyme. Here are some notable examples:
Compound Name | Target Enzyme | Unique Features |
---|---|---|
3-(5-Hydroxyphenyl)-1-(4-(trifluoromethyl)phenyl)urea | PFKFB3 | Exhibits selectivity towards certain cancer types |
AZD3965 | Monocarboxylate transporter 1 (MCT1) | Focuses on lactate transport inhibition |
Dichloroacetate | Pyruvate dehydrogenase kinase | Alters pyruvate metabolism |
PFK-158 stands out due to its specific inhibition of PFKFB3 and its dual role in both metabolic regulation and immunomodulation, making it a unique candidate among glycolytic inhibitors .
Phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 serves as a critical regulatory enzyme in cellular glycolysis, functioning as the primary control point for metabolic flux through the glycolytic pathway [7]. This bifunctional enzyme exhibits an exceptionally high kinase to phosphatase activity ratio of approximately 740:1, which strongly favors the production of fructose-2,6-bisphosphate and consequently promotes glycolytic flux [8] [9]. The enzyme catalyzes the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate using adenosine triphosphate as a phosphate donor, while its phosphatase domain performs the reverse reaction at significantly lower rates [9].
The regulatory function of phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 is particularly pronounced under conditions of cellular stress, hypoxia, and rapid proliferation [8]. Phosphorylation of the enzyme at serine 461 by various protein kinases significantly enhances its kinase activity, leading to increased fructose-2,6-bisphosphate synthesis [8]. This post-translational modification represents a key mechanism by which cells can rapidly adjust glycolytic flux in response to changing metabolic demands [6].
PFK-158 functions as a potent inhibitor of phosphofructokinase-2 fructose-6-phosphate 2-kinase 3, with an inhibition constant of 137 nanomolar for human recombinant enzyme [21]. The compound operates through competitive inhibition at the fructose-6-phosphate binding site, effectively blocking the synthesis of fructose-2,6-bisphosphate [22]. Treatment with PFK-158 results in dose-dependent reductions in phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 activity, leading to decreased fructose-2,6-bisphosphate levels and subsequent impairment of glycolytic flux [1] [2].
Parameter | Effect of PFK-158 Treatment | Mechanism |
---|---|---|
Glucose Uptake | Significantly decreased in dose-dependent manner | Inhibition of phosphofructokinase-2 fructose-6-phosphate 2-kinase activity |
Adenosine Triphosphate Production | Reduced by inhibiting glycolytic flux | Disruption of glycolytic pathway energy generation |
Lactate Secretion | Markedly decreased in treated cells | Reduced pyruvate conversion to lactate |
Lactate Dehydrogenase Activity | Significantly reduced activity | Decreased enzyme activity through metabolic flux inhibition |
Fructose-2,6-Bisphosphate Levels | Substantial reduction in cellular levels | Direct inhibition of fructose-2,6-bisphosphate synthesis |
Oxygen Consumption Rate | Decreased due to impaired mitochondrial function | Shift from oxidative phosphorylation to glycolysis dependency |
Fructose-2,6-bisphosphate functions as the most potent allosteric activator of phosphofructokinase-1, the rate-limiting enzyme of glycolysis [9] [12]. This metabolite increases the affinity of phosphofructokinase-1 for its substrate fructose-6-phosphate while simultaneously decreasing the enzyme's sensitivity to inhibitory adenosine triphosphate and citrate [12] [30]. Under physiological conditions, phosphofructokinase-1 activity remains nearly completely suppressed, but interaction with fructose-2,6-bisphosphate dramatically activates the enzyme to stimulate glucose breakdown [12].
The allosteric properties of fructose-2,6-bisphosphate vary significantly among the different phosphofructokinase-1 isoforms [19]. The liver isoform demonstrates the highest sensitivity to fructose-2,6-bisphosphate activation with an activation constant of 0.17 ± 0.16 micromolar, followed by the muscle isoform at 6.27 ± 1.57 micromolar, and the platelet isoform at 9.13 ± 2.19 micromolar [19]. These differences in sensitivity allow for tissue-specific regulation of glycolytic flux based on local metabolic requirements [19].
PFK-158 treatment dramatically reduces cellular fructose-2,6-bisphosphate concentrations by inhibiting its synthesis through phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 [1] [22]. This reduction in fructose-2,6-bisphosphate levels removes the primary allosteric activation of phosphofructokinase-1, effectively shutting down glycolytic flux at the committed step [18] [22]. The molecular mechanism involves competitive binding of PFK-158 to the fructose-6-phosphate binding site of phosphofructokinase-2 fructose-6-phosphate 2-kinase 3, preventing substrate access and subsequent fructose-2,6-bisphosphate formation [22].
Studies demonstrate that PFK-158 treatment leads to measurable decreases in fructose-2,6-bisphosphate levels within cellular systems, with corresponding reductions in phosphofructokinase-1 activity [1] [18]. The inhibitor's effects are particularly pronounced in rapidly proliferating cells and cancer cell lines that exhibit elevated phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 expression and depend heavily on glycolytic metabolism [1] [2] [5].
Enzyme/Parameter | Value | Significance |
---|---|---|
Phosphofructokinase-2 Fructose-6-Phosphate 2-Kinase 3 (IC50) | 137 nM (human recombinant) | High potency inhibition of target enzyme |
Phosphofructokinase-2 Fructose-6-Phosphate 2-Kinase 3 Kinase/Phosphatase Ratio | 740:1 | Favors kinase activity promoting glycolysis |
Phosphofructokinase-1 Liver Isoform (AC50 F26BP) | 0.17 ± 0.16 μM | Highest sensitivity to fructose-2,6-bisphosphate activation |
Phosphofructokinase-1 Muscle Isoform (AC50 F26BP) | 6.27 ± 1.57 μM | Moderate sensitivity to allosteric modulation |
Phosphofructokinase-1 Platelet Isoform (AC50 F26BP) | 9.13 ± 2.19 μM | Lower sensitivity requiring higher concentrations |
PFK-158 Molecular Weight | 328.3 Da | Small molecule suitable for cellular penetration |
PFK-158 Molecular Formula | C18H11F3N2O | Trifluoromethyl group enhances binding affinity |
Hexokinase-II represents the predominant hexokinase isoform in rapidly proliferating cells and serves as the initial enzyme in glucose metabolism by catalyzing the conversion of glucose to glucose-6-phosphate [13]. This enzyme exhibits high affinity for glucose and is subject to product inhibition by glucose-6-phosphate, making it sensitive to downstream metabolic flux [13]. The activity of hexokinase-II is intimately linked to glycolytic flux, as reduced downstream metabolism leads to accumulation of glucose-6-phosphate and subsequent feedback inhibition [13].
PFK-158 treatment indirectly affects hexokinase-II activity through its primary mechanism of phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 inhibition [1] [14]. By blocking glycolytic flux at the phosphofructokinase-1 step, PFK-158 causes accumulation of upstream metabolites including glucose-6-phosphate [4]. This accumulation results in enhanced feedback inhibition of hexokinase-II, further reducing glucose phosphorylation and cellular glucose uptake [14].
Glucose transporter proteins facilitate the entry of glucose into cells through facilitated diffusion, with glucose transporter-1 being the predominant isoform in many cell types [28]. The regulation of glucose transporters involves multiple signaling pathways and responds to metabolic stress conditions including hypoxia and nutrient deprivation [28]. Under normal conditions, glucose transporter activity correlates with cellular metabolic demands and glycolytic capacity [28].
The impact of PFK-158 on glucose transporter function appears to be context-dependent and varies among different cell types [1] [14]. Some studies report compensatory upregulation of glucose transporter expression in response to PFK-158 treatment, potentially representing a cellular adaptation to metabolic stress [6]. However, this upregulation is insufficient to overcome the fundamental block in glycolytic flux caused by phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 inhibition, resulting in net decreases in glucose utilization [1] [14].
Experimental evidence demonstrates that PFK-158 treatment leads to significant reductions in glucose uptake across multiple cell lines, with effects being more pronounced in cells with high baseline glycolytic activity [1] [14]. The inhibitor's effects on glucose uptake correlate with its impact on downstream metabolic parameters, including adenosine triphosphate production and lactate secretion [14] [17].
Adenosine triphosphate production through glycolysis involves the conversion of glucose to pyruvate with net generation of two adenosine triphosphate molecules per glucose molecule through substrate-level phosphorylation [11]. This process requires continuous flux through the glycolytic pathway, with phosphofructokinase-1 representing the primary rate-limiting step [7] [11]. The efficiency of glycolytic adenosine triphosphate production depends on the availability of fructose-2,6-bisphosphate to activate phosphofructokinase-1 and maintain metabolic flux [12].
PFK-158 treatment dramatically impairs glycolytic adenosine triphosphate production by blocking the synthesis of fructose-2,6-bisphosphate [1] [2] [14]. Studies demonstrate dose-dependent reductions in cellular adenosine triphosphate levels following PFK-158 treatment, with effects being most pronounced in cells that rely heavily on glycolytic metabolism [14] [17]. The magnitude of adenosine triphosphate reduction correlates with the degree of phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 inhibition and subsequent fructose-2,6-bisphosphate depletion [1] [14].
Lactate secretion represents the terminal step of glycolytic fermentation, where pyruvate is converted to lactate by lactate dehydrogenase to regenerate nicotinamide adenine dinucleotide for continued glycolytic flux [11]. This process is essential for maintaining the cytoplasmic nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide hydrate ratio and enabling sustained glycolytic activity under conditions where oxidative phosphorylation is limited [11].
Treatment with PFK-158 results in marked decreases in lactate production and secretion across multiple experimental systems [1] [2] [14]. The reduction in lactate secretion directly reflects the impaired glycolytic flux caused by phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 inhibition [14] [17]. Lactate dehydrogenase activity measurements also show significant reductions following PFK-158 treatment, consistent with decreased substrate availability from impaired glycolysis [1] [17].
The metabolic consequences of PFK-158 treatment extend beyond simple reductions in adenosine triphosphate and lactate production [1] [5]. Cells treated with the inhibitor exhibit signs of metabolic stress, including altered nicotinamide adenine dinucleotide regeneration and compensatory activation of alternative metabolic pathways [5] [8]. These effects ultimately contribute to cell cycle arrest and apoptosis in cells that depend heavily on glycolytic metabolism [2] [5] [18].
Cellular Process | Normal Function | Effect of PFK-158 Treatment |
---|---|---|
Adenosine Triphosphate Synthesis via Glycolysis | Produces 2 molecules per glucose through substrate-level phosphorylation | Dramatically reduced due to glycolytic flux inhibition |
Lactate Production from Pyruvate | Converts pyruvate to lactate maintaining nicotinamide adenine dinucleotide hydrate/nicotinamide adenine dinucleotide balance | Decreased lactate secretion in dose-dependent manner |
Hexokinase-II Activity | Catalyzes glucose to glucose-6-phosphate conversion | Indirectly affected through reduced glucose flux |
Glucose Transporter Function | Facilitates glucose entry into cells | Compensatory upregulation in some cell types |
Nicotinamide Adenine Dinucleotide Hydrate Regeneration | Maintains cytoplasmic nicotinamide adenine dinucleotide hydrate/nicotinamide adenine dinucleotide ratio | Impaired regeneration leading to metabolic stress |
Cell Cycle Progression | Fructose-2,6-bisphosphate activates cyclin-dependent kinases | Growth arrest and apoptosis induction |
PFK-158, systematically named (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one, can be synthesized through two primary synthetic routes [1]. The compound represents a 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) inhibitor with demonstrated superior pharmacological properties compared to structurally related compounds [1].
The most straightforward synthetic approach involves the direct aldol condensation of 7-(trifluoromethyl)quinoline-2-carbaldehyde with 4-acetylpyridine [1]. This reaction proceeds through base-catalyzed enolate formation followed by nucleophilic addition to the aldehyde carbonyl. The reaction conditions involve triethylamine (0.5 equivalents) as the base catalyst in isopropyl alcohol solvent [1]. The process begins at room temperature for 4 hours, followed by heating under reflux conditions for 16 hours [1]. Starting materials include 7-(trifluoromethyl)quinoline-2-carbaldehyde (3 grams, 13.32 millimoles) and 4-acetylpyridine (1.93 grams, 15.98 millimoles, 1.2 equivalents) [1]. This direct method yields 1.47 grams of PFK-158 with 33% efficiency and achieves 100% purity by high-performance liquid chromatography area analysis [1].
The alternative synthetic route employs Wittig reaction chemistry through a multi-step sequence [1]. The initial step involves bromination of 4-acetylpyridine using bromine in carbon tetrachloride, heated to reflux for one hour [1]. This produces the α-bromoacetylpyridine intermediate in quantitative yield (234.6 grams) [1]. The brominated intermediate undergoes phosphonium salt formation with triphenylphosphine in tetrahydrofuran under nitrogen atmosphere [1]. Triphenylphosphine (219.46 grams, 836.72 millimoles) is added in six equal portions to ensure complete conversion, yielding 385.85 grams of the phosphonium salt [1].
The phosphonium salt subsequently undergoes base-mediated ylide formation and Wittig reaction with 3N aqueous sodium hydroxide in methanol-water mixture [1]. This hydrolysis step produces compound 3-4 with 36% yield (115 grams) [1]. The final condensation between compound 3-4 (84.6 grams, 0.222 moles) and 7-(trifluoromethyl)quinoline-2-carbaldehyde (50 grams, 222 millimoles) occurs in toluene solvent under reflux for 17 hours [1]. This final step achieves 63.3% yield (46.14 grams) with 99.74% purity by high-performance liquid chromatography [1].
Large-scale synthesis optimization focuses on several critical parameters to maximize yield and purity while ensuring reproducibility [1]. Temperature control represents a crucial factor, with the optimized protocol employing room temperature initiation followed by reflux heating [1]. This temperature profile allows for controlled enolate formation and minimizes side reactions that can occur at elevated temperatures throughout the reaction [1].
Solvent selection significantly impacts both yield and product purity [1]. Isopropyl alcohol demonstrates superior performance compared to alternative solvents such as ethanol or methanol for the aldol condensation pathway [1]. The solvent provides adequate solubility for reactants while maintaining appropriate polarity for the condensation reaction [1]. For the Wittig pathway, toluene serves as the optimal solvent for the final condensation step, providing necessary thermal stability and product solubility [1].
Base catalyst optimization reveals that triethylamine at 0.5 equivalents provides optimal results for the direct condensation pathway [1]. Higher base concentrations lead to increased side reactions and reduced selectivity, while insufficient base results in incomplete conversion [1]. The substoichiometric base loading suggests a catalytic mechanism rather than stoichiometric enolate formation [1].
Reactant stoichiometry requires careful optimization to achieve maximum conversion and minimize purification challenges [1]. The optimized protocol employs 1.2 equivalents of 4-acetylpyridine relative to the quinoline aldehyde [1]. This modest excess ensures complete consumption of the aldehyde while avoiding excessive amounts of the methyl ketone component that could complicate purification [1]. The aldehyde component serves as the limiting reagent due to its higher molecular complexity and cost [1].
Product isolation and purification procedures significantly influence final purity and overall yield [1]. The direct condensation pathway employs concentration of the reaction mixture to 35 milliliters followed by cooling to 0°C to induce crystallization [1]. This approach provides crude product suitable for recrystallization from warm ethanol [1]. The Wittig pathway products undergo crystallization directly from the reaction mixture after toluene removal [1].
Analytical monitoring during large-scale synthesis utilizes high-performance liquid chromatography to assess reaction progress and product purity [1]. Nuclear magnetic resonance spectroscopy confirms structural integrity with characteristic signals at δ 8.90 (doublet, J=5.40 hertz, 2H), 8.66 (doublet, J=8.70 hertz, 1H), and additional aromatic proton signals [1]. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 329.3, consistent with the protonated molecular ion [1].
PFK-158 exhibits distinct solubility profiles across different solvent systems, with dimethyl sulfoxide representing the most compatible solvent [2] [3]. Solubility in dimethyl sulfoxide ranges from 14 to 30 milligrams per milliliter, corresponding to molar concentrations of 42.6 to 91.4 millimolar [2] [3]. This variability reflects batch-to-batch differences and measurement conditions, with warming enhancing dissolution in dimethyl sulfoxide to achieve clear solutions [4].
Ethanol provides limited but measurable solubility at 4 milligrams per milliliter (12.18 millimolar) [2]. This moderate solubility in ethanol offers an alternative to dimethyl sulfoxide for certain applications, though the reduced solubility limits practical utility for high-concentration formulations [2]. Aqueous solubility remains negligible, with PFK-158 classified as insoluble in water [2]. This hydrophobic character necessitates organic co-solvents or specialized formulation approaches for aqueous-based preparations [1].
PFK-158 demonstrates exceptional stability under standard storage and handling conditions [2] [1]. The compound maintains chemical integrity during room temperature shipping, representing a significant practical advantage over thermolabile compounds [2]. Powder form storage achieves long-term stability with recommended conditions of 2-8°C, providing shelf life of 3 years at -20°C and 2 years at 4°C [5] [6].
Solution stability varies significantly with solvent and temperature conditions [5]. Dimethyl sulfoxide solutions maintain stability for 3 months at -80°C and 2 weeks at -20°C [5]. These storage requirements reflect the importance of minimizing hydrolysis and oxidative degradation pathways that can occur in solution [5]. The compound maintains high purity (≥98% by high-performance liquid chromatography) under appropriate storage conditions [3] [4].
A distinctive advantage of PFK-158 involves its photochemical stability compared to structurally related compounds [1]. The molecule does not undergo rapid photoisomerization when exposed to ambient light conditions [1]. This stability eliminates the requirement for amber tubing or light-protective over-pouches during clinical administration, significantly simplifying pharmaceutical handling procedures [1].
The absence of photochemical instability represents an unexpected benefit that distinguishes PFK-158 from other quinoline-containing therapeutic agents [1]. This property enables formulation in clear aqueous solutions without specialized light protection measures [1]. The photochemical stability extends to both emulsifier-containing and emulsifier-free aqueous formulations, providing flexibility in pharmaceutical development [1].
PFK-158 demonstrates compatibility with multiple pharmaceutical formulation approaches [1]. The compound can be formulated in phospholipidic aqueous emulsions, providing stable dispersions suitable for parenteral administration [1]. Alternative formulations employ emulsifier-free aqueous solutions, eliminating potential complications associated with emulsifying agents [1].
Lyophilized formulations offer extended stability for long-term storage applications [1]. These freeze-dried preparations can be reconstituted with appropriate pharmaceutical carriers to form injectable solutions [1]. The formulation flexibility reflects the compound's chemical stability and predictable solubility behavior across different vehicle systems [1].